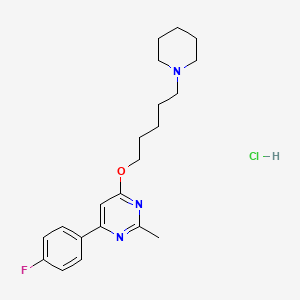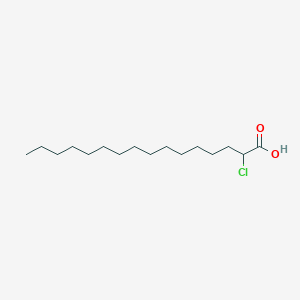
2-氯十六烷酸
概述
描述
2-氯棕榈酸是棕榈酸的一种单氯化衍生物,棕榈酸是一种常见的饱和脂肪酸。其特征是在棕榈酸链的第二个碳原子上连接了一个氯原子。 该化合物因其在各种生化过程中的作用而闻名,特别是在中性粒细胞胞外陷阱 (NETs) 的形成及其对内皮细胞的影响 .
科学研究应用
心脏健康研究
2-氯十六烷酸: 被确定为内毒素血症期间心脏中髓过氧化物酶 (MPO) 衍生脂质氧化的产物 。它在小鼠心脏中生成,并导致心肌细胞蛋白质亚群的修饰。这种化合物在心脏健康中的作用对于理解脓毒症和其他涉及 MPO 活性的疾病期间心脏功能障碍的分子机制至关重要。
动脉粥样硬化和内皮功能
这种脂肪酸已被证明可以诱导人冠状动脉内皮细胞中 COX-2 的表达 。2-氯十六烷酸在动脉粥样硬化斑块中的存在及其通过上调 COX-2 表达改变血管内皮细胞功能的作用表明其在动脉粥样硬化发病机制中的重要性。
神经影响
研究表明,2-氯十六烷酸会诱导脑微血管内皮细胞中内质网应激和线粒体功能障碍 。这一发现对于理解该化合物潜在的神经毒性作用及其在神经退行性疾病中的意义至关重要。
脂质代谢研究
体外研究表明,将2-氯十六烷酸添加到心肌细胞中会导致其转化,并表明脂肪醛脱氢酶介导的氧化还原代谢 。可以进一步探索这一方面,以了解参与脂质修饰和能量产生的代谢途径。
作用机制
Target of Action
2-Chlorohexadecanoic acid is an inflammatory lipid mediator that primarily targets protein palmitoylation . It also interacts with the endoplasmic reticulum (ER) and mitochondrial functions in the human brain endothelial cell line hCMEC/D3 .
Mode of Action
The compound interferes with protein palmitoylation, a critical process for the proper functioning of many proteins . It induces ER-stress markers, leading to a reduction in the ER ATP content . This interaction with its targets results in the activation of transcription and secretion of IL-6 and IL-8 . Furthermore, it disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage .
Biochemical Pathways
The primary biochemical pathway affected by 2-chlorohexadecanoic acid is the protein palmitoylation pathway . The compound’s interference with this pathway leads to ER stress and a reduction in ATP content within the ER . This, in turn, activates the transcription and secretion of the inflammatory cytokines IL-6 and IL-8 . The compound also disrupts the mitochondrial membrane potential, leading to the induction of procaspase-3 and PARP cleavage .
Pharmacokinetics
It is known that the compound can cross the blood-brain barrier (bbb), which suggests it has good bioavailability in the brain . In vitro studies have shown that 2-chlorohexadecanoic acid can be converted to 2-chlorohexadecanol, indicating fatty aldehyde dehydrogenase-mediated redox metabolism .
Result of Action
The action of 2-chlorohexadecanoic acid results in a variety of molecular and cellular effects. It induces ER stress markers and reduces the ER ATP content . It also activates the transcription and secretion of IL-6 and IL-8 , which are key players in the inflammatory response. Additionally, it disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage , which are involved in apoptosis.
Action Environment
The action of 2-chlorohexadecanoic acid can be influenced by various environmental factors. For instance, the presence of inflammation can enhance the production of 2-chlorohexadecanoic acid, as it is an inflammatory lipid mediator . Furthermore, the compound’s ability to cross the BBB suggests that it can act in the brain environment . .
生化分析
Biochemical Properties
2-chlorohexadecanoic acid plays a significant role in biochemical reactions, particularly in the induction of cyclooxygenase-2 (COX-2) expression. It interacts with enzymes such as myeloperoxidase, which catalyzes the production of reactive chlorinating species. These species target plasmalogens, leading to the formation of 2-chlorohexadecanoic acid. This compound has been shown to increase COX-2 expression in human coronary artery endothelial cells, suggesting its involvement in inflammatory processes .
Cellular Effects
2-chlorohexadecanoic acid has profound effects on various cell types and cellular processes. In brain microvascular endothelial cells, it induces endoplasmic reticulum (ER) stress and mitochondrial dysfunction. This compound disrupts the mitochondrial membrane potential and activates transcription and secretion of interleukin-6 (IL-6) and interleukin-8 (IL-8). Additionally, 2-chlorohexadecanoic acid interferes with protein palmitoylation and reduces ER ATP content, leading to cellular stress responses .
Molecular Mechanism
At the molecular level, 2-chlorohexadecanoic acid exerts its effects through several mechanisms. It covalently modifies proteins associated with endothelial permeability and exocytosis in human lung microvascular endothelial cells. This compound also induces the cleavage of procaspase-3 and poly (ADP-ribose) polymerase (PARP), indicating its role in apoptosis. Furthermore, 2-chlorohexadecanoic acid activates nuclear factor kappa B (NFκB) signaling, which is likely responsible for the increased COX-2 expression and prostacyclin production observed in endothelial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chlorohexadecanoic acid change over time. Studies have shown that this compound induces COX-2 expression in human coronary artery endothelial cells within 8 hours of treatment. The expression levels remain constant over time, indicating a sustained response. Additionally, 2-chlorohexadecanoic acid disrupts mitochondrial function and induces ER stress markers over a prolonged period, suggesting long-term cellular stress and dysfunction .
Dosage Effects in Animal Models
The effects of 2-chlorohexadecanoic acid vary with different dosages in animal models. At lower doses, this compound promotes neutrophil adherence to the endothelium and causes the release of von Willebrand factor, angiopoietin-2, and P-selectin from endothelial cells. At higher doses, 2-chlorohexadecanoic acid induces significant cellular stress and apoptosis, as evidenced by the cleavage of procaspase-3 and PARP. These findings highlight the importance of dosage in determining the compound’s effects .
Metabolic Pathways
2-chlorohexadecanoic acid is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It is produced from the oxidation of plasmalogens by hypochlorous acid, a reactive chlorinating species generated by myeloperoxidase. This compound interferes with protein palmitoylation and induces ER stress markers, suggesting its involvement in cellular stress responses. Additionally, 2-chlorohexadecanoic acid disrupts mitochondrial function, further contributing to its metabolic effects .
Transport and Distribution
Within cells and tissues, 2-chlorohexadecanoic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound accumulates in the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular function. The distribution of 2-chlorohexadecanoic acid within specific cellular compartments is crucial for its activity and function .
Subcellular Localization
2-chlorohexadecanoic acid localizes to specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is essential for its activity, as it interferes with protein palmitoylation and induces ER stress markers. Additionally, 2-chlorohexadecanoic acid promotes the release of inflammatory mediators such as IL-6 and IL-8, further highlighting its role in cellular stress responses. The subcellular localization of this compound is directed by targeting signals and post-translational modifications .
准备方法
合成路线和反应条件: 2-氯棕榈酸可以通过棕榈酸的氯化合成。此过程通常涉及在受控条件下使用氯气或其他氯化剂,以确保在第二个碳位置进行选择性氯化。该反应通常在催化剂的存在下并在惰性气氛中进行,以防止不希望发生的副反应。
工业生产方法: 2-氯棕榈酸的工业生产遵循类似的原理,但规模更大。该过程涉及将棕榈酸和氯气连续送入反应器,在反应器中催化反应并监测反应以保持最佳条件。 然后通过蒸馏或结晶提纯产品,以获得高纯度的2-氯棕榈酸 .
化学反应分析
反应类型: 2-氯棕榈酸经历各种化学反应,包括:
氧化: 它可以被氧化形成相应的氯化脂肪酸。
还原: 还原反应可以去除氯原子,使其恢复为棕榈酸。
取代: 通过亲核取代反应,氯原子可以被其他官能团取代。
常用试剂和条件:
- **
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
属性
IUPAC Name |
2-chlorohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQUHRSWFMWRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454792 | |
| Record name | 2-chlorohexadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19117-92-1 | |
| Record name | 2-chlorohexadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,3R)-5-[(2E)-2-[(3As,7aS)-7a-methyl-1-[(Z,2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-en-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1245364.png)
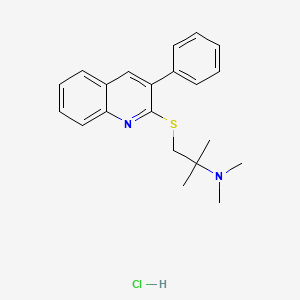
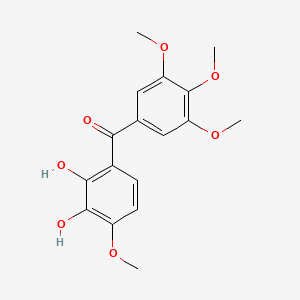
![(3S,4R)-3,4-dihydro-4-(2,3-dihydro-2-methyl-3-oxopyridazin-6-yl)oxy-3-hydroxy-6-(4-hydroxyphenyl)sulphonyl-2,2,3-trimethyl-2H-benzo[b]pyran](/img/structure/B1245369.png)

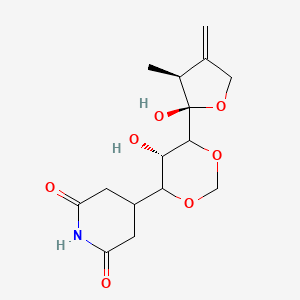

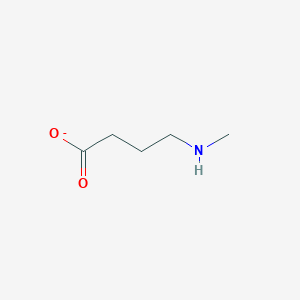

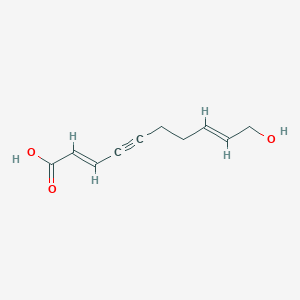


![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)
